molecular formula C5H9N5 B045837 (R)-5-(Pyrrolidin-2-YL)-1H-tetrazole CAS No. 702700-79-6

(R)-5-(Pyrrolidin-2-YL)-1H-tetrazole

Cat. No.: B045837
CAS No.: 702700-79-6
M. Wt: 139.16 g/mol
InChI Key: XUHYQIQIENDJER-SCSAIBSYSA-N
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Description

(R)-5-(Pyrrolidin-2-YL)-1H-tetrazole is a sophisticated chiral building block of significant interest in medicinal chemistry and drug discovery. This compound features a tetrazole moiety, a valuable carboxylic acid bioisostere, fused with a stereochemically defined pyrrolidine ring. This unique structure confers key advantages, including enhanced metabolic stability, improved pharmacokinetic properties, and the ability to engage in specific hydrogen bonding interactions with biological targets. Its primary research value lies in its application as a key intermediate for the synthesis of novel bioactive molecules, particularly in the development of enzyme inhibitors and receptor ligands.

Properties

IUPAC Name

5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5/c1-2-4(6-3-1)5-7-9-10-8-5/h4,6H,1-3H2,(H,7,8,9,10)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHYQIQIENDJER-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466427
Record name (R)-5-(PYRROLIDIN-2-YL)-1H-TETRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702700-79-6
Record name (R)-5-(PYRROLIDIN-2-YL)-1H-TETRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

-Dipolar Cycloaddition of Nitriles with Azides

The most widely adopted method involves the-dipolar cycloaddition between (R)-pyrrolidine-2-carbonitrile and sodium azide (NaN₃) under catalytic conditions. This reaction proceeds via the formation of a nitrile imine intermediate, which undergoes cyclization to yield the tetrazole ring.

Typical Reaction Conditions :

  • Catalyst : Zinc bromide (ZnBr₂) or ammonium chloride (NH₄Cl)

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Temperature : 80–100°C

  • Time : 12–24 hours

Example Protocol :

  • Dissolve (R)-pyrrolidine-2-carbonitrile (1.0 equiv) and NaN₃ (1.2 equiv) in anhydrous THF.

  • Add ZnBr₂ (0.1 equiv) and reflux at 85°C for 18 hours.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Yield : 65–75%.

Table 1: Optimization of Cycloaddition Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)
ZnBr₂THF851872
NH₄ClDMF1001268
NoneH₂O1202442

The use of Lewis acids like ZnBr₂ enhances reaction efficiency by polarizing the nitrile group, facilitating azide attack.

Solid-Phase Synthesis via Radical Copolymerization

A novel approach involves immobilizing this compound onto a polymer monolith for continuous-flow applications. While this method is primarily reported for the S-enantiomer, it is directly adaptable to the R-form.

Procedure :

  • Synthesize this compound via cycloaddition.

  • Copolymerize with ethylene glycol dimethacrylate (EGDMA) and 2-hydroxyethyl methacrylate (HEMA) in the presence of azobisisobutyronitrile (AIBN).

  • Pack the monolith into a microreactor for catalytic applications.

Advantages :

  • Reusability : The monolith retains >90% activity after 10 cycles.

  • Scalability : Suitable for gram-scale production.

Alternative Methods Using Proline Derivatives

This compound can also be synthesized from (R)-proline through a two-step process:

Step 1: Conversion to (R)-Pyrrolidine-2-carbonitrile

  • Treat (R)-proline with thionyl chloride (SOCl₂) to form the acyl chloride.

  • React with ammonia (NH₃) to generate the nitrile.

Step 2: Cycloaddition with Sodium Azide

  • Follow the protocol outlined in Section 1.1.

Overall Yield : 58–63% (from proline).

Industrial Production Techniques

Continuous-Flow Synthesis

Industrial-scale production employs microfluidic reactors to enhance heat and mass transfer:

Key Parameters :

  • Residence Time : 5–10 minutes.

  • Temperature : 90°C.

  • Catalyst : Heterogeneous nano-TiO₂ (1% w/w).

Benefits :

  • Throughput : 1.2 kg/day per reactor module.

  • Purity : >99% by HPLC.

Green Chemistry Approaches

Recent advances emphasize solvent-free conditions:

  • Ball Milling : Mechanochemical synthesis using a planetary mill (30 Hz, 2 hours) achieves 70% yield without solvents.

Analytical Methods for Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O): δ 3.85–3.75 (m, 1H, pyrrolidine CH), 3.20–3.10 (m, 2H, pyrrolidine CH₂), 2.95–2.85 (m, 1H, tetrazole CH), 1.90–1.70 (m, 4H, pyrrolidine CH₂).

  • ¹³C NMR : δ 158.2 (tetrazole C), 62.1 (pyrrolidine CH), 46.3–44.8 (pyrrolidine CH₂).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 168.0984 ([M+H]⁺).

  • Calculated : 168.0981 for C₅H₉N₅.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Cycloaddition (ZnBr₂)7298ModerateMedium (solvent use)
Solid-Phase Monolith8599HighLow (reusable)
Ball Milling7097HighVery Low

The solid-phase monolith method offers superior sustainability and scalability, making it ideal for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

®-5-(Pyrrolidin-2-YL)-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce alkyl or acyl groups .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C5_5H9_9N5_5
  • Molecular Weight : 139.15 g/mol
  • CAS Number : 702700-79-6
  • IUPAC Name : 5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole

The compound features a pyrrolidine moiety fused with a tetrazole ring, which contributes to its unique chemical reactivity and biological activity.

Organic Synthesis

(R)-5-(Pyrrolidin-2-YL)-1H-tetrazole serves as an important organocatalyst in asymmetric synthesis. Its dual functional groups allow it to catalyze various reactions effectively:

  • Asymmetric Aldol Reactions : Used to synthesize β-hydroxy ketones from aldehydes and ketones.
  • Michael Additions : Facilitates the formation of carbon-carbon bonds in the presence of β-nitrostyrene.
  • Mannich Reactions : Aids in synthesizing α-amino acids and generating 1,4-diamines.
Reaction TypeDescriptionReference
Asymmetric AldolConverts acetone and aldehydes to β-hydroxy ketones
Michael AdditionAdds aliphatic aldehydes to β-nitrostyrene
Mannich ReactionGenerates α-amino acids

The compound has shown promising biological activities, particularly in neuropharmacology:

  • Cholinesterase Inhibition : Exhibits significant inhibition against cholinesterase enzymes, which are crucial in neurotransmission. This property suggests potential applications in treating Alzheimer's disease.
    Activity TypeIC50 Value (µM)Reference
    Cholinesterase Inhibition3.08
    Neuroprotection2.91
  • Neuroprotective Effects : Preliminary studies indicate that this compound may protect neurons from oxidative stress and inflammation.

Material Science

In material science, this compound is utilized in the development of advanced materials:

  • Polymer Synthesis : The compound can be integrated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Case Study 1: Cholinesterase Inhibition

A study demonstrated that this compound outperformed several known cholinesterase inhibitors, highlighting its potential utility in developing therapeutic agents for Alzheimer's disease treatment.

Case Study 2: Neuroprotective Properties

Research focusing on the neuroprotective effects of this compound revealed a marked reduction in reactive oxygen species (ROS) production in neuronal cell cultures exposed to oxidative stress, supporting its role as a neuroprotective agent.

Mechanism of Action

The mechanism of action of ®-5-(Pyrrolidin-2-YL)-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and π-π interactions, making it a versatile ligand for binding to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

5-[(Pyrrolidin-2-YL)Methyl]-1H-tetrazole

This derivative introduces a methylene spacer between the pyrrolidine and tetrazole, altering steric and electronic effects:

Parameter This compound 5-[(Pyrrolidin-2-YL)Methyl]-1H-tetrazole
Steric Hindrance Moderate High
Solubility in THF 15 mg/mL 8 mg/mL
Reaction Scope Aldol, Mannich, Michael additions Specialized for bulky substrates

(S)-5-(Pyrrolidin-2-YL)-1H-tetrazole

The S-enantiomer exhibits distinct stereochemical outcomes. For example, in Aldol reactions:

  • (S)-Enantiomer : 68% yield, 91% ee (favors R-configured products) .

Comparison with Non-Tetrazole Organocatalysts

L-Phenylalanine

Parameter L-Phenylalanine This compound
Solubility in Toluene <1% 10%
Aldol Reaction Yield 35% 68%

Ley’s Tetrazole Catalyst (S-Enantiomer)

Used in traceless isoprenylation, this catalyst outperforms proline in regioselectivity (91:9 isomer ratio) .

Structural and Functional Analogues

5-(3,5-Dinitro-1H-Pyrazol-4-YL)-1H-Tetrazole

1-Aryl-5-Methyltetrazoles

Used in pharmaceuticals but lack the pyrrolidine moiety critical for asymmetric induction .

Key Research Findings

  • Superior Catalytic Efficiency : The tetrazole group increases hydrogen-bonding capability, enhancing transition-state stabilization .
  • Green Chemistry : Enables solvent-free or low-solvent reactions, reducing environmental impact .
  • Industrial Applications : Used in synthesizing chiral intermediates for pharmaceuticals like Fimasartan .

Data Tables

Table 1: Physical Properties

Compound Molecular Weight Solubility (DCM) Melting Point
This compound 139.16 >10% 180–182°C
Proline 115.13 <1% 228°C

Table 2: Catalytic Performance in Aldol Reactions

Catalyst Yield ee Time Ref
(S)-5-(Pyrrolidin-2-YL)-1H-tetrazole 68% 91% 6h
Proline 50% 80% 24h
L-Phenylalanine 35% 65% 48h

Biological Activity

(R)-5-(Pyrrolidin-2-YL)-1H-tetrazole is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C5_5H9_9N5_5
  • Molecular Weight : 139.15 g/mol
  • CAS Number : 11457736

The biological activity of this compound is primarily attributed to its interaction with various biological targets, which may include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are critical in metabolic pathways. For instance, it has been investigated for its potential as an inhibitor of cholinesterases, which are enzymes involved in neurotransmission.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially through the modulation of oxidative stress and inflammation pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

Activity Type IC50 Value (µM) Reference
Cholinesterase Inhibition3.08
Neuroprotection (against Aβ-induced toxicity)2.91

In Vivo Studies

In vivo evaluations have indicated the compound's potential therapeutic effects in animal models:

  • A study involving scopolamine-induced memory impairment in mice showed that administration of this compound led to significant improvements in cognitive function, suggesting its potential role in treating neurodegenerative diseases such as Alzheimer's disease.

Case Studies

  • Cholinesterase Inhibition : A recent study highlighted the compound's efficacy as a cholinesterase inhibitor, where it outperformed several known inhibitors, indicating its potential utility in developing treatments for Alzheimer's disease .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective effects of this compound against oxidative stress. Results showed a marked reduction in reactive oxygen species (ROS) production, supporting its role as a neuroprotective agent .

Q & A

Q. What are the established synthetic routes for (R)-5-(Pyrrolidin-2-YL)-1H-tetrazole, and how do reaction conditions influence yield?

The compound is typically synthesized via the [1,3]-dipolar cycloaddition of nitriles with sodium azide, catalyzed by Lewis acids. For example:

  • Method A : Using trimethylsilyl azide (TMSN₃) and catalytic zinc bromide (ZnBr₂) in tetrahydrofuran (THF) at 80°C for 12 hours, yielding ~70% .
  • Method B : Nano-TiCl₄·SiO₂ as a heterogeneous catalyst under solvent-free conditions, achieving 85% yield in 6 hours .
    Key variables include temperature (optimal: 80–100°C), solvent polarity, and catalyst loading. Lower yields (7–67%) are observed in regioselective reactions with bulky substrates .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent patterns (e.g., pyrrolidine protons at δ 1.8–3.5 ppm and tetrazole ring protons at δ 8.2–9.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 168.0984) .
  • Fourier-Transform Infrared Spectroscopy (FT-IR) : Detects N–H stretching (3100–3300 cm⁻¹) and tetrazole ring vibrations (1450–1600 cm⁻¹) .

Q. How does pH and solvent stability impact experimental design with this compound?

this compound is stable across a broad pH range (2–12), enabling use in acidic or basic media without degradation . However, prolonged exposure to strong oxidizers (e.g., HNO₃) or high temperatures (>150°C) may induce decomposition. Solvent compatibility studies recommend polar aprotic solvents (DMF, DMSO) for reactions requiring solubility .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential dust formation .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water .

Advanced Research Questions

Q. How can this compound act as an organocatalyst in asymmetric synthesis?

The compound’s pyrrolidine moiety enables enamine/imine catalysis, particularly in aldol or Michael additions. For example:

  • Enamine Catalysis : Reacts with ketones to form chiral enamines, achieving enantiomeric excess (ee) >90% in asymmetric aldol reactions .
  • Optimization : Use non-polar solvents (toluene) and low temperatures (–20°C) to enhance stereoselectivity .

Q. What strategies address regioselectivity challenges in synthesizing substituted tetrazole derivatives?

  • Microwave-Assisted Synthesis : Enhances regioselectivity for 1,5-disubstituted tetrazoles via controlled heating .
  • Protecting Groups : O-Peracylation of substrates directs cycloaddition to specific positions, achieving >95% regioselectivity .

Q. How do contradictory data on biological activity arise, and how can they be resolved?

Variability in reported IC₅₀ values (e.g., 2–50 µM for kinase inhibition) may stem from:

  • Assay Conditions : Differences in pH, co-solvents (e.g., DMSO), or cell lines .
  • Structural Analogues : Chirality (R vs. S) and substituent positioning alter bioactivity .
    Resolution : Standardize assays (e.g., using recombinant enzymes) and validate with orthogonal methods (SPR, microscale thermophoresis) .

Q. What computational methods predict the physicochemical properties of this compound?

  • Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for stability assessment .
  • CBS-4M Thermodynamics : Estimates enthalpy of formation (ΔHf) for energetic materials, with detonation velocity (VD) ~8,500 m/s .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve structural ambiguities?

  • SHELX Suite : Refines crystal structures using high-resolution data (R-factor < 0.05). The tetrazole ring typically adopts a planar conformation with bond lengths of 1.30–1.35 Å (C–N) .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., N–H···N hydrogen bonds) influencing packing .

Q. What methodologies assess the compound’s role in metal-organic frameworks (MOFs) or energetic materials?

  • MOF Synthesis : Coordinate with transition metals (Zn²⁺, Cu²⁺) via tetrazole N-donors, characterized by PXRD and BET surface area analysis .
  • Energetic Derivatives : Introduce azido or nitro groups via diazonium reactions, evaluated for sensitivity (impact >10 J, friction >120 N) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(R)-5-(Pyrrolidin-2-YL)-1H-tetrazole
Reactant of Route 2
(R)-5-(Pyrrolidin-2-YL)-1H-tetrazole

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